molecular formula C10H11NS B13602830 4-(3-Mercaptopropyl)benzonitrile

4-(3-Mercaptopropyl)benzonitrile

Cat. No.: B13602830
M. Wt: 177.27 g/mol
InChI Key: OGOGZFOJEAJAER-UHFFFAOYSA-N
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Description

4-(3-Sulfanylpropyl)benzonitrile is an organic compound characterized by a benzonitrile group attached to a 3-sulfanylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-sulfanylpropyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 3-mercaptopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 4-(3-sulfanylpropyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Sulfanylpropyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzonitrile group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products:

Scientific Research Applications

4-(3-Sulfanylpropyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-sulfanylpropyl)benzonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of protein function. The benzonitrile group can participate in π-π interactions with aromatic residues in proteins, further influencing their activity .

Comparison with Similar Compounds

  • 4-(3-Sulfanylpropyl)benzamide
  • 4-(3-Sulfanylpropyl)benzoic acid
  • 4-(3-Sulfanylpropyl)benzyl alcohol

Comparison: 4-(3-Sulfanylpropyl)benzonitrile is unique due to the presence of both a nitrile and a sulfanyl group, which confer distinct reactivity and interaction profiles. Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

4-(3-sulfanylpropyl)benzonitrile

InChI

InChI=1S/C10H11NS/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7H2

InChI Key

OGOGZFOJEAJAER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCS)C#N

Origin of Product

United States

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